molecular formula C23H18N2O2 B2412819 (4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 39143-17-4

(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B2412819
CAS RN: 39143-17-4
M. Wt: 354.409
InChI Key: JPOZTFBVRRCSPW-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel derivatives of this compound were synthesized, and their structures were characterized by analytical and spectral data. This synthesis involves a cyclocondensation process (Khalifa, Al-Omar, & Nossier, 2017).
  • Another study focused on the synthesis of pyrazolines based thiazolidin-4-one derivatives, emphasizing their physical and spectral characterization (Patel et al., 2013).
  • Research into the tautomerism of curcuminoid NH-pyrazoles, which are structurally related, provided insights into their solid-state and solution behaviors using spectroscopy and X-ray crystallography (Cornago et al., 2009).

Spectroscopic Analysis

Antimicrobial and Antiviral Activities

  • Several derivatives demonstrated significant antimicrobial activity in laboratory tests (Zhang, 2011).
  • A study on the antiviral activity of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives against herpes simplex virus type-1 showed promising results (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Anticancer Activity

  • Research on dehydrozingerone-based derivatives demonstrated significant anticancer activity against certain cancer cell lines (Ratković et al., 2016).

Corrosion Inhibition

  • The compound's derivatives were explored for their potential in corrosion inhibition of steel in acidic environments, showing high efficiency in protecting against corrosion (Singh et al., 2020).

Quantum Chemical Calculations and Molecular Docking

  • Spectroscopic and quantum chemical calculations, as well as molecular docking studies, have been performed on related compounds to analyze their biological functions and structural stability (Viji et al., 2020).

properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-diphenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-20-14-12-17(13-15-20)16-21-22(18-8-4-2-5-9-18)24-25(23(21)26)19-10-6-3-7-11-19/h2-16H,1H3/b21-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOZTFBVRRCSPW-PGMHBOJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.